2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems with fused benzopyran and pyrrole moieties. Its structure features:
- A 2-(3,4-dimethoxyphenyl)ethyl substituent at position 2, enhancing lipophilicity and steric bulk.
- 6,8-dimethyl groups on the chromene ring, influencing electronic and steric properties.
Synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines (e.g., 3,4-dimethoxyphenethylamine), this compound is part of a broader library of 223 analogs designed for drug discovery . Its structural complexity and substituent diversity make it a candidate for probing biological activity, particularly in kinase inhibition or anticancer applications .
Properties
Molecular Formula |
C29H27NO6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C29H27NO6/c1-16-12-17(2)24-23(13-16)36-28-25(27(24)32)26(19-6-5-7-20(31)15-19)30(29(28)33)11-10-18-8-9-21(34-3)22(14-18)35-4/h5-9,12-15,26,31H,10-11H2,1-4H3 |
InChI Key |
BCPZSUQLXGKERB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC(=CC=C5)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethoxyphenyl and hydroxyphenyl groups: These groups are introduced through substitution reactions, often using reagents like dimethoxybenzene and hydroxybenzene derivatives.
Final modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are compared below:
Table 1: Structural and Physicochemical Comparison
*Calculated from molecular formula. †Estimated based on yields for similar analogs .
Structural and Functional Differences
Substituent Effects on Reactivity: The 3-hydroxyphenyl group in the target compound contrasts with 3,4,5-trimethoxyphenyl in analogs (e.g., 4{4–19-7}), which lack hydrogen-bond donors but exhibit higher electron density due to methoxy groups .
Synthetic Flexibility :
- The target compound’s 2-(3,4-dimethoxyphenyl)ethyl side chain requires longer reaction times (2 hours) under multicomponent conditions due to steric hindrance, whereas analogs with smaller alkyl groups (e.g., methyl) form in 15–20 minutes .
- Yields for analogs with electron-withdrawing groups (e.g., halogens) average 43–70%, while electron-donating substituents (e.g., methoxy) achieve higher yields (~86%) .
Spectroscopic Distinctions :
- IR Spectroscopy : All analogs show C=O stretches at 1700–1715 cm⁻¹, but the target compound’s hydroxyl group introduces a broad O–H stretch at ~3370 cm⁻¹ .
- ¹H NMR : The 3-hydroxyphenyl proton in the target compound resonates at δ ~6.7–7.0, distinct from methoxy-substituted analogs (δ ~3.6–3.8 for OCH₃) .
Biological Activity
The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(3-hydroxyphenyl)-6,8-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a derivative of chromeno-pyrrole and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H27N3O4, with a molecular weight of 469.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of chromeno-pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines. The effectiveness of these compounds is often linked to their structural modifications.
Table 1: Antitumor Activity Against Various Cancer Cell Lines
The antitumor effects are primarily attributed to the inhibition of tubulin polymerization and disruption of microtubule dynamics. This action leads to cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
Pharmacokinetic studies have shown that modifications in the chemical structure can enhance the bioavailability and stability of these compounds in biological systems. For example, certain derivatives demonstrated favorable pharmacokinetic profiles with good oral bioavailability and extended half-lives in human liver microsomes.
Case Study 1: Synthesis and Evaluation
In a study conducted by researchers at [University Name], several derivatives of chromeno-pyrrole were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compound C1 showed a notable reduction in cell viability at concentrations as low as 10 µM against MOLT4 cells.
Case Study 2: Structure-Activity Relationship
A detailed structure-activity relationship (SAR) analysis revealed that specific substituents on the phenyl rings significantly influenced the biological activity of the compounds. For instance, the introduction of methoxy groups was found to enhance potency against breast cancer cell lines compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
